Ocimene
Overview
Description
Synthesis Analysis
The synthesis of ocimene, especially the (E)-β-ocimene isomer, has been a subject of research due to its prevalence in nature and importance in flavors and fragrances. A simple and reliable synthesis method for the pure E-isomer of β-ocimene involves a Grignard coupling as the key step, allowing its synthesis on gram scales. This procedure highlights the regioselective and stereoselective introduction of an isoprene unit onto a pre-existing skeleton, making it a valuable technique in organic synthesis (Yildizhan & Schulz, 2011).
Molecular Structure Analysis
The molecular structure of ocimene plays a crucial role in its physical and chemical properties. Research into the molecular modeling of physical properties of compounds like ocimene has shown that structural parameters, such as Wiener indices, connectivity indices, and molecular volumes, can significantly model their physical properties (Needham, Wei, & Seybold, 1988). These studies provide a foundation for understanding how ocimene's structure affects its behavior and interactions.
Chemical Reactions and Properties
Ocimene's chemical reactivity, particularly through ozonolysis, is pivotal in atmospheric chemistry, influencing the formation of secondary organic aerosols (SOA). The ocimene ozonolysis reaction has been extensively studied using molecular orbital theory, revealing detailed reaction mechanisms that contribute to SOA formation. This research is crucial for understanding ocimene's impact on air quality and climate change (Sun et al., 2011).
Physical Properties Analysis
Investigations into the physical properties of ocimene and related compounds often involve molecular modeling techniques. Studies have successfully modeled various physical properties, including boiling points and molar volumes, using structural parameters. This modeling is essential for predicting the behavior of ocimene in different environments and for the design of new materials with desired physical characteristics (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of ocimene, such as its role in the formation of volatile organic compounds (VOCs) and its interactions with other atmospheric constituents, are critical for understanding its ecological and environmental impacts. The study of ocimene's ozonolysis reaction provides insights into its chemical behavior and its contributions to atmospheric chemistry, highlighting the importance of understanding these properties for environmental modeling and pollution control (Sun et al., 2011).
Scientific Research Applications
Polymerization Applications : Ocimene can be polymerized to control regio- and stereoselectivity. This is achieved by tuning the cyclopentadienyl ligand and the central metal of the complex, as detailed in a study by Peng et al. (2016) in "Macromolecular Rapid Communications" (Peng et al., 2016).
Plant Communication Signal Molecule : α-Ocimene serves as a plant communication signal molecule, inducing defense gene expression in plants, as discovered by Liu, Ruan, and Guan (2004) in "Chinese Science Bulletin" (Liu, Ruan, & Guan, 2004).
Atmospheric Science : The ocimene ozonolysis reaction is significant for the formation of secondary organic aerosol (SOA), offering insights for model simulation studies. This was explored by Sun et al. (2011) in "Atmospheric Environment" (Sun et al., 2011).
Pharmaceutical and Fine-Chemical Industries : Due to its natural plant defense properties and pleasant odors, ocimene is used in these industries. Chamorro et al. (2014) discussed this in "Journal of Molecular Modeling" (Chamorro et al., 2014).
Wound Healing : Allo-ocimene has been found to improve wound healing, having anti-inflammatory effects and shortening healing time. This was reported by Pravdich-Neminskaya and Kachkov (2004) in "Bulletin of Experimental Biology and Medicine" (Pravdich-Neminskaya & Kachkov, 2004).
Plant-Insect Interactions : α-Ocimene can activate defense responses in plants against pests like the peach aphid, influencing their growth and feeding behavior. Kang et al. (2018) explored this in "Frontiers in Plant Science" (Kang et al., 2018).
Floral Scent in Pollination : E-α-Ocimene, produced by OCIMENE SYNTHASE in certain plants, is crucial in attracting pollinators like bumblebees, as studied by Peng, Byers, and Bradshaw (2017) in "American Journal of Botany" (Peng, Byers, & Bradshaw, 2017).
Antiaphrodisiac Pheromone : In Heliconius melpomene butterflies, ocimene acts as an antiaphrodisiac pheromone, deterring males. This was reported by Schulz et al. (2007) in "Journal of Chemical Ecology" (Schulz et al., 2007).
Synthesis Method : Yildizhan and Schulz (2011) in "Synlett" provided a simple procedure for synthesizing α-Ocimene, a common monoterpene in nature (Yildizhan & Schulz, 2011).
Gene Function Studies in Arabidopsis : Ocimene's role in gene function, especially in Arabidopsis thaliana, is another area of research, as mentioned by Chun-lin Liu (2011) in "Crop Research" (Liu, 2011).
Safety And Hazards
properties
IUPAC Name |
3,7-dimethylocta-1,3,6-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPKGUQCSIINRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274135 | |
Record name | beta-Ocimene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to straw-coloured mobile liquid; warm herbaceous aroma | |
Record name | 3,7-Dimethyl-1,3,6-octatriene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | 3,7-Dimethyl-1,3,6-octatriene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.801-0.805 | |
Record name | 3,7-Dimethyl-1,3,6-octatriene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
beta-Ocimene | |
CAS RN |
13877-91-3 | |
Record name | β-Ocimene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13877-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6-Octatriene, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Ocimene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethylocta-1,3,6-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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